Chlorhydrate de Tipiracil

Vue d'ensemble

Description

Le chlorhydrate de tipiracil est un médicament utilisé dans le traitement du cancer, plus précisément en association avec la trifluridine pour le traitement du cancer colorectal avancé ou récidivant non résécable . Il agit comme un inhibiteur de la thymidine phosphorylase, ce qui contribue à maintenir la concentration sanguine de trifluridine en inhibant son métabolisme .

Applications De Recherche Scientifique

Tipiracil hydrochloride has several scientific research applications, particularly in the field of medicine. It is used in combination with trifluridine as TAS-102 for the treatment of metastatic colorectal cancer . This combination is also being studied for its potential in treating other types of cancer, including gastric and gastroesophageal junction adenocarcinoma . Additionally, tipiracil hydrochloride has been shown to inhibit SARS-CoV-2 Nsp15, making it a potential candidate for COVID-19 treatment .

Mécanisme D'action

Target of Action

Tipiracil hydrochloride primarily targets the enzyme thymidine phosphorylase . This enzyme plays a crucial role in the metabolism of trifluridine, a chemotherapeutic agent .

Mode of Action

Tipiracil acts as a thymidine phosphorylase inhibitor . It inhibits the degradation of trifluridine by inhibiting thymidine phosphorylase, thus increasing systemic exposure to trifluridine when tipiracil is given together with trifluridine .

Biochemical Pathways

The main biochemical pathway affected by tipiracil involves the metabolism of trifluridine . By inhibiting thymidine phosphorylase, tipiracil prevents the breakdown of trifluridine, thereby increasing its bioavailability .

Pharmacokinetics

At least 27% of tipiracil is absorbed from the gut . In cancer patients, highest blood plasma concentrations are reached after three hours . The substance has no tendency to accumulate in the body . The in vitro protein binding in human plasma is below 8% . To a small extent, it is hydrolyzed to 6-hydroxymethyluracil , but the main fraction is excreted in unchanged form in the faeces (50%) and urine (27%) . Elimination half-life is 2.1 hours on the first day and then slightly increases to 2.4 hours on the twelfth day .

Result of Action

The primary result of tipiracil’s action is the increased bioavailability of trifluridine . This leads to an increased concentration of trifluridine in the blood, which can then exert its anticancer effects more effectively .

Action Environment

The action of tipiracil can be influenced by various environmental factors. For instance, drugs that interact with the solute carrier proteins SLC22A2 and SLC47A1 could influence blood plasma concentrations of tipiracil . Furthermore, the safety data sheet for tipiracil suggests avoiding breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . It also recommends taking precautionary measures against static discharge .

Analyse Biochimique

Biochemical Properties

Tipiracil hydrochloride functions primarily as a thymidine phosphorylase inhibitor. Thymidine phosphorylase is an enzyme involved in the pyrimidine salvage pathway, catalyzing the reversible phosphorylation of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate . By inhibiting this enzyme, tipiracil hydrochloride prevents the degradation of trifluridine, thereby maintaining its concentration and enhancing its cytotoxic effects on cancer cells . Additionally, tipiracil hydrochloride interacts with solute carrier proteins SLC22A2 and SLC47A1, which are involved in its transport within the body .

Cellular Effects

Tipiracil hydrochloride, in combination with trifluridine, exerts significant effects on various types of cells, particularly cancer cells. Trifluridine is incorporated into the DNA of cancer cells, leading to DNA dysfunction and cell death . Tipiracil hydrochloride enhances this effect by preventing the rapid degradation of trifluridine, thereby increasing its cytotoxicity . This combination disrupts cell signaling pathways, inhibits cell proliferation, and induces apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, tipiracil hydrochloride inhibits thymidine phosphorylase, an enzyme responsible for the degradation of trifluridine . By inhibiting this enzyme, tipiracil hydrochloride increases the systemic exposure of trifluridine, allowing it to be incorporated into the DNA of cancer cells . This incorporation leads to DNA dysfunction, inhibition of DNA synthesis, and ultimately, cell death . Tipiracil hydrochloride also interacts with solute carrier proteins, influencing its transport and distribution within the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tipiracil hydrochloride have been observed to change over time. The compound is rapidly absorbed, with peak plasma concentrations reached within three hours . Tipiracil hydrochloride has a half-life of approximately 2.1 to 2.4 hours, and it does not tend to accumulate in the body . Long-term studies have shown that tipiracil hydrochloride maintains its efficacy over extended periods, with no significant degradation or loss of activity .

Dosage Effects in Animal Models

In animal models, the effects of tipiracil hydrochloride vary with different dosages. Studies have shown that higher doses of tipiracil hydrochloride result in increased inhibition of thymidine phosphorylase and greater systemic exposure to trifluridine . At very high doses, tipiracil hydrochloride can cause adverse effects such as myelosuppression and gastrointestinal toxicity . It is important to determine the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Tipiracil hydrochloride is not extensively metabolized in the body. It is not metabolized by cytochrome P450 enzymes and is primarily excreted in unchanged form in the feces and urine . A small fraction of tipiracil hydrochloride is hydrolyzed to 6-hydroxymethyluracil, but this metabolite is not unique to tipiracil hydrochloride . The primary metabolic pathway involves its inhibition of thymidine phosphorylase, which prevents the degradation of trifluridine .

Transport and Distribution

Tipiracil hydrochloride is transported and distributed within cells and tissues through interactions with solute carrier proteins SLC22A2 and SLC47A1 . These transporters facilitate the uptake and distribution of tipiracil hydrochloride, ensuring its availability at the target sites . The compound has a bioavailability of approximately 27% and does not tend to accumulate in the body .

Subcellular Localization

The subcellular localization of tipiracil hydrochloride is primarily within the cytoplasm, where it inhibits thymidine phosphorylase . This inhibition prevents the degradation of trifluridine, allowing it to be incorporated into the DNA of cancer cells . Tipiracil hydrochloride does not undergo significant post-translational modifications or targeting to specific organelles .

Méthodes De Préparation

La préparation du chlorhydrate de tipiracil implique plusieurs voies de synthèse et conditions de réaction. Une méthode consiste à faire réagir le 5-chloro-6-chlorométhyluracile avec la 2-iminopyrrolidine en présence d'éthylate de sodium dans le N,N-diméthylformamide à température ambiante pendant 14 heures . La matière cristallisée est ensuite séparée par filtration, mise en suspension dans l'eau, neutralisée par de l'acide acétique et traitée plus avant pour obtenir le this compound . Les méthodes de production industrielle impliquent souvent des étapes similaires, mais à plus grande échelle, assurant une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Le chlorhydrate de tipiracil subit diverses réactions chimiques, notamment des réactions de substitution. Il est connu pour inhiber la thymidine phosphorylase, une enzyme clé de la voie de sauvetage des nucléosides pyrimidiques . Les réactifs courants utilisés dans ces réactions comprennent l'acide chlorhydrique, l'éthylate de sodium et le N,N-diméthylformamide . Le principal produit formé à partir de ces réactions est le this compound lui-même .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de la médecine. Il est utilisé en association avec la trifluridine sous forme de TAS-102 pour le traitement du cancer colorectal métastatique . Cette association est également étudiée pour son potentiel dans le traitement d'autres types de cancer, notamment l'adénocarcinome gastrique et de la jonction œsogastrique . En outre, le this compound a montré une inhibition de la Nsp15 du SRAS-CoV-2, ce qui en fait un candidat potentiel pour le traitement de la COVID-19 .

Mécanisme d'action

Le mécanisme d'action du this compound implique l'inhibition de la thymidine phosphorylase, une enzyme responsable de la dégradation de la trifluridine . En inhibant cette enzyme, le this compound augmente l'exposition systémique à la trifluridine, ce qui renforce ses effets thérapeutiques . La trifluridine pénètre dans les cellules et s'incorpore à l'ADN, empêchant sa réplication et inhibant ainsi la division cellulaire .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de tipiracil est unique en son genre par sa capacité à inhiber la thymidine phosphorylase et à augmenter la biodisponibilité de la trifluridine . Des composés similaires comprennent d'autres inhibiteurs de la thymidine phosphorylase, mais le this compound se distingue par son utilisation spécifique en association avec la trifluridine pour le traitement du cancer . D'autres composés similaires comprennent les fluoropyrimidines et autres analogues de nucléosides utilisés en thérapie anticancéreuse .

Propriétés

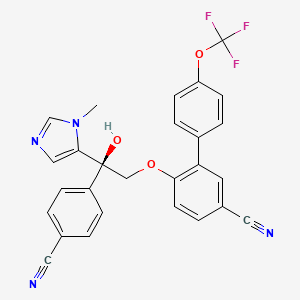

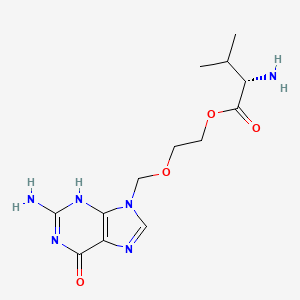

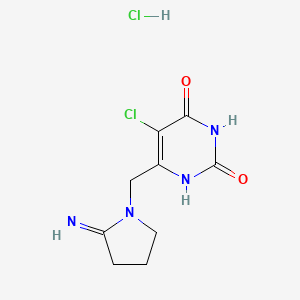

IUPAC Name |

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h11H,1-4H2,(H2,12,13,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHYQYACJRXCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027748 | |

| Record name | Tipiracil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183204-72-0 | |

| Record name | Tipiracil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183204-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipiracil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipiracil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIPIRACIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H59KLQ0A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

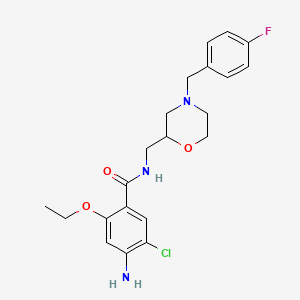

![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B1662833.png)